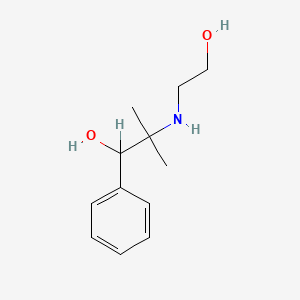
alpha-(1-((2-Hydroxyethyl)amino)-1-methylethyl)benzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(1-((2-Hydroxyethyl)amino)-1-methylethyl)benzyl alcohol is a chemical compound with the molecular formula C10H15NO2 It is known for its unique structure, which includes a benzyl alcohol moiety attached to an amino alcohol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1-((2-Hydroxyethyl)amino)-1-methylethyl)benzyl alcohol can be achieved through several methods. One common approach involves the reductive amination of benzyl alcohol with 2-hydroxyethylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Another method involves the alkylation of benzyl alcohol with 2-chloroethanol, followed by the introduction of an amino group through a substitution reaction with ammonia or an amine. This process may require the use of a base such as sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium or platinum may be employed to enhance the efficiency of the reactions. Additionally, purification steps such as distillation or chromatography are often necessary to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(1-((2-Hydroxyethyl)amino)-1-methylethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form a secondary or tertiary amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Alkyl halides, sulfonates, and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of ethers, esters, or other substituted benzyl derivatives.
Applications De Recherche Scientifique
Alpha-(1-((2-Hydroxyethyl)amino)-1-methylethyl)benzyl alcohol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of alpha-(1-((2-Hydroxyethyl)amino)-1-methylethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Alpha-(1-((2-Hydroxyethyl)amino)-1-methylethyl)benzyl alcohol can be compared with similar compounds such as:
Ephedrine: Shares a similar structure but has different pharmacological properties.
Pseudoephedrine: Similar to ephedrine but with distinct stereochemistry and effects.
Phenylethanolamine: Contains a similar amino alcohol structure but lacks the benzyl group.
Propriétés
Numéro CAS |
36981-89-2 |
|---|---|
Formule moléculaire |
C12H19NO2 |
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
2-(2-hydroxyethylamino)-2-methyl-1-phenylpropan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-12(2,13-8-9-14)11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3 |
Clé InChI |
BEISYSARAPNRPT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C1=CC=CC=C1)O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


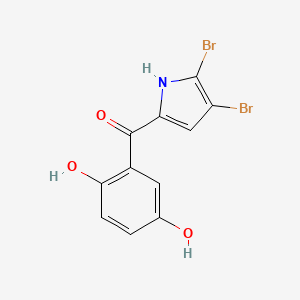
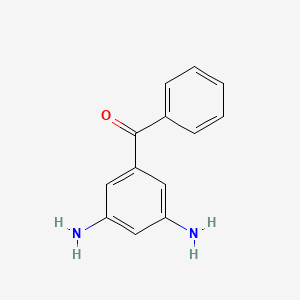
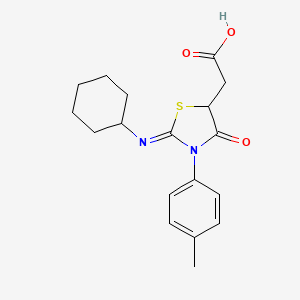

phosphanium iodide](/img/structure/B14670901.png)
![Benzene, [1-(2-propenyloxy)ethenyl]-](/img/structure/B14670908.png)
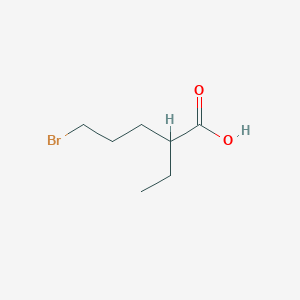
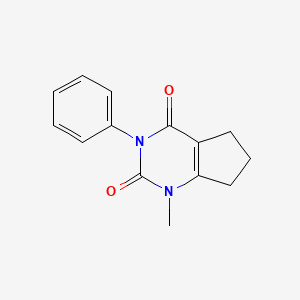
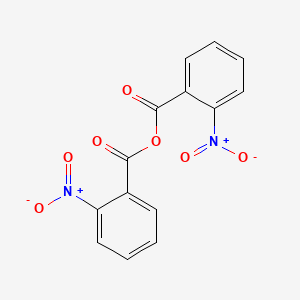
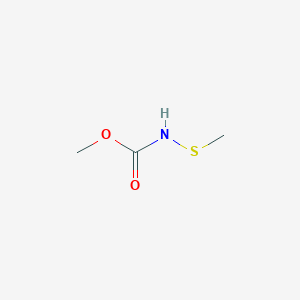
![8-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14670933.png)
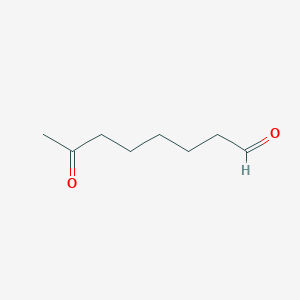
![2-(4-Aminopyrazolo[3,4-b]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14670942.png)

